Braf V600E/craf-IN-2
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Overview
Description
Braf V600E/craf-IN-2 is a compound that targets the BRAF V600E mutation, a common mutation in the BRAF gene that leads to the substitution of valine with glutamic acid at the 600th position. This mutation is associated with various cancers, including melanoma, colorectal cancer, and thyroid cancer . The compound is designed to inhibit the activity of the mutated BRAF protein, thereby disrupting the downstream signaling pathways that promote cancer cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Braf V600E/craf-IN-2 involves multiple steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization . The final step involves the coupling of the intermediate with a suitable reagent under specific reaction conditions, such as the use of a palladium catalyst and an appropriate solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This includes the use of large-scale reactors, efficient purification techniques, and stringent quality control measures to ensure the consistency and safety of the compound .
Chemical Reactions Analysis
Types of Reactions: Braf V600E/craf-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for the synthesis and modification of the compound to enhance its efficacy and stability.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions involving this compound include various derivatives and analogs that are tested for their biological activity and therapeutic potential . These products are characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) to confirm their structure and purity .
Scientific Research Applications
Braf V600E/craf-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, the compound is used as a tool to study the structure-activity relationship of BRAF inhibitors and to develop new analogs with improved properties . In biology, it is used to investigate the role of BRAF mutations in cancer cell signaling and to identify potential biomarkers for cancer diagnosis and prognosis . In medicine, this compound is being explored as a therapeutic agent for the treatment of cancers harboring the BRAF V600E mutation .
Mechanism of Action
Braf V600E/craf-IN-2 exerts its effects by selectively inhibiting the activity of the mutated BRAF V600E protein . The compound binds to the kinase domain of the BRAF protein, preventing its activation and subsequent phosphorylation of downstream targets in the MAPK/ERK signaling pathway . This inhibition disrupts the signaling cascade that promotes cancer cell proliferation and survival, leading to the suppression of tumor growth . The compound also affects other molecular targets and pathways involved in cancer progression, such as the PI3K/AKT pathway .
Comparison with Similar Compounds
Braf V600E/craf-IN-2 is unique compared to other BRAF inhibitors due to its high selectivity and potency against the BRAF V600E mutation . Similar compounds include vemurafenib, dabrafenib, and encorafenib, which are also used to target BRAF mutations in cancer . this compound has shown improved efficacy and reduced resistance in preclinical studies, making it a promising candidate for further development .
List of Similar Compounds:- Vemurafenib
- Dabrafenib
- Encorafenib
- Trametinib (used in combination with BRAF inhibitors)
- Binimetinib (used in combination with BRAF inhibitors)
Properties
Molecular Formula |
C30H30F3N5O2 |
---|---|
Molecular Weight |
549.6 g/mol |
IUPAC Name |
3-(4-ethylpiperazin-1-yl)-N-[3-[(5-methoxyquinolin-2-yl)amino]phenyl]-5-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C30H30F3N5O2/c1-3-37-12-14-38(15-13-37)24-17-20(16-21(18-24)30(31,32)33)29(39)35-23-7-4-6-22(19-23)34-28-11-10-25-26(36-28)8-5-9-27(25)40-2/h4-11,16-19H,3,12-15H2,1-2H3,(H,34,36)(H,35,39) |
InChI Key |
OTASYYGEHSXRJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)NC4=NC5=C(C=C4)C(=CC=C5)OC |
Origin of Product |
United States |
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